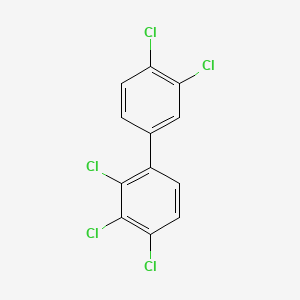

2,3,3',4,4'-Pentachlorobiphenyl

Overview

Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,3,3',4,4'-Pentachlorobiphenyl, typically involves the direct chlorination of biphenyls under controlled conditions. The specific position and number of chlorine atoms are determined by the reaction conditions and the chlorination agents used. For example, Bergman and Wachtmeister (1977) described the preparation of chlorinated biphenyls from labelled anilines, which may be relevant for synthesizing specific PCB congeners like this compound (Bergman & Wachtmeister, 1977).

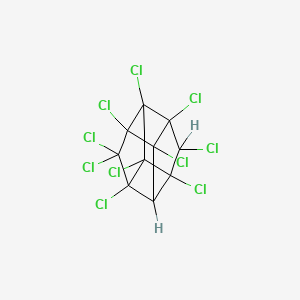

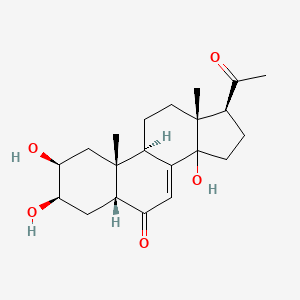

Molecular Structure Analysis

The molecular structure of PCBs, including this compound, is characterized by two benzene rings connected by a single bond, with chlorine atoms substituted at specific positions. The structure influences the physical and chemical properties of these compounds, including their stability and reactivity. Studies on similar compounds, like the analysis of 2,3-dichloro-3',4'-dihydroxybiphenyl by Dhakal et al. (2019), provide insights into the intramolecular interactions and structural conformations of chlorinated biphenyls (Dhakal, Parkin, & Lehmler, 2019).

Scientific Research Applications

Induction of Aberrant Mitosis

2,3,3',4,4'-Pentachlorobiphenyl has been found to induce abnormal chromosomal arrangements in mitosis, particularly when combined with other agents like triphenyltin, indicating its potential for causing cellular disturbances (Jensen et al., 2000).

Neurotoxic Effects

Neonatal exposure to this compound in mice has shown to affect learning and memory functions in adult animals, though its impact varies compared to other PCB congeners (Eriksson & Fredriksson, 1998).

Persistence in Lung Parenchyma

This PCB congener exhibits a specific affinity for the lung parenchyma, suggesting its potential for causing respiratory issues (Brandt et al., 1981).

Fungal Bioconversion

White-rot fungus has been shown to degrade this compound, highlighting the potential of bioremediation techniques in addressing environmental PCB contamination (Kamei et al., 2006).

Interaction with Pepsin

The binding interaction of this compound with pepsin, a digestive enzyme, has been explored, indicating potential implications for human health (Yue et al., 2020).

Metabolic Enhancement

The metabolic fate of this compound has been studied, revealing the production of different hydroxylated pentachlorobiphenyls and highlighting the complex metabolic pathways of PCBs in the presence of other environmental contaminants (Goto et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2,3,3’,4,4’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) in thyroid cells .

Mode of Action

PCB118 interacts with its targets in a complex manner. It significantly increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that PCB118 induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .

Biochemical Pathways

PCB118 affects several biochemical pathways. It promotes autophagy formation in a dose- and time-dependent manner . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in thyroid cells .

Pharmacokinetics

As a member of the polychlorinated biphenyls (pcbs), it is known to have high bio-persistence and lipophilicity, which allows it to bioaccumulate in organisms .

Result of Action

PCB118 has been shown to cause structural damage and dysfunction of the thyroid . It reduces cell viability in a concentration- and time-dependent manner . It also induces thyrocyte autophagy, leading to disruptions in thyroid structure and function .

Action Environment

PCB118 is an environmental organic pollutant widely used in industry. Due to its bio-persistence and lipophilicity, it can enter human or animal bodies through the food chain . The environmental presence of PCB118 can therefore influence its action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

1,2,3-trichloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDHRBRBACOVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038306 | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32598-14-4 | |

| Record name | PCB 105 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4,4'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S596V3MLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone:

ANone: The provided research articles primarily focus on the biological effects and environmental fate of PCB 105. Information regarding its material compatibility and stability under specific conditions would likely be found in material safety data sheets or specialized chemical databases.

ANone: 2,3,3',4,4'-Pentachlorobiphenyl is not known to possess catalytic properties and has no known applications in catalysis. The provided research does not involve computational studies like QSAR modeling for this specific congener.

ANone: Research indicates that the position and number of chlorine atoms on the biphenyl rings significantly influence PCB congeners' biological activity. [, , ] For example, non-ortho PCBs, lacking chlorine atoms in the ortho positions (2, 2’, 6, 6’), tend to be more potent AhR agonists than mono-ortho PCBs like this compound. [, ] The presence of chlorine atoms in specific positions can impact the molecule's planarity and its ability to fit into the AhR binding pocket, thus affecting its potency. []

ANone: PCB 105, along with other PCBs, is subject to stringent regulations due to their persistence, bioaccumulation potential, and toxicity. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of PCBs globally. [Refer to relevant regulatory bodies like the EPA for specific guidelines on handling and disposal.]

ANone: PCB 105 exhibits toxicological effects on various organ systems. In chicken embryos, it caused increased mortality and developmental abnormalities. [] In rats, exposure led to liver damage, altered liver enzyme activity, thyroid abnormalities, and neurotransmitter disruptions. [, , ] Furthermore, PCB 105 can persist in the environment and bioaccumulate in the food chain, posing risks to wildlife and humans. [, ]

ANone: PCBs, including PCB 105, are persistent environmental pollutants that can bioaccumulate in the food chain, posing risks to wildlife and human health. [, , ] They can cause a range of adverse effects, including endocrine disruption, immune suppression, and developmental abnormalities. [] Alternatives to PCBs have been developed for various applications, such as dielectric fluids and flame retardants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.